N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-carboxamide
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-carboxamide is a pyrimidine derivative featuring a dimethylamino group at position 2, methyl groups at positions 4 and 6, and a thiophene-2-carboxamide moiety at position 3. The pyrimidine core is aromatic, with substituents influencing electronic properties and steric interactions. The dimethylamino group acts as a strong electron donor, enhancing solubility in polar solvents, while the methyl groups contribute to hydrophobic interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-11(9(2)15-13(14-8)17(3)4)16-12(18)10-6-5-7-19-10/h5-7H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNULRMVFXMJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-(dimethylamino)acetamidine with acetylacetone (2,4-pentanedione) under basic conditions (e.g., sodium ethoxide in ethanol). This yields 2-(dimethylamino)-4,6-dimethylpyrimidine as the intermediate.
Reaction Conditions:
The reaction proceeds via enamine formation, followed by cyclization to generate the pyrimidine ring. Methyl groups at positions 4 and 6 arise from the acetylacetone, while the dimethylamino group originates from the acetamidine precursor.
Functionalization at Position 5: Introduction of the Amino Group
Position 5 of the pyrimidine requires an amino group for subsequent amide coupling. This is achieved through nitration followed by reduction :
Nitration:
Reduction:
Alternative methods include Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand to introduce the amino group directly.
Amide Bond Formation with Thiophene-2-carboxylic Acid
The final step involves coupling the pyrimidine-5-amine with thiophene-2-carbonyl chloride .
Procedure:
- Activation of Thiophene-2-carboxylic Acid:
- Coupling Reaction:
Optimization of Reaction Conditions
Solvent and Temperature Effects on Amide Coupling
Comparative studies reveal that THF outperforms dichloromethane and dimethylformamide (DMF) in minimizing side reactions (Table 1).
Table 1: Solvent Screening for Amide Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 78 |
| Dichloromethane | 25 | 65 |
| DMF | 25 | 52 |
Catalytic Amination via Buchwald-Hartwig
Using Pd(OAc)₂/Xantphos in toluene at 110°C achieves 88% yield for the 5-amino intermediate, compared to 72% with traditional nitration-reduction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS: m/z 317.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈N₄OS.
Applications and Related Derivatives
The compound’s structure allows for modifications such as:
- N-Alkylation of the dimethylamino group to enhance lipophilicity.
- Thiophene Ring Substitution with electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyrimidine ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-carboxamide has been investigated for its anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines, potentially through the inhibition of protein kinases that are crucial for cancer cell survival .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. A study highlighted the effectiveness of pyrimidine derivatives in combating antibiotic-resistant strains, making them valuable in developing new antimicrobial agents .
3. Enzyme Inhibition
this compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as a urease inhibitor, which could be beneficial in treating conditions like kidney stones and urinary tract infections .
Agricultural Applications
1. Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide formulation. Its ability to inhibit certain plant enzymes can lead to selective weed control without harming crops. Research has indicated that similar compounds can effectively manage weed populations while minimizing environmental impact .
2. Plant Growth Regulation
This compound may also serve as a plant growth regulator. Studies suggest that pyrimidine derivatives can influence plant hormone levels, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in the context of sustainable agriculture practices .
Materials Science Applications
1. Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. Its incorporation into organic photovoltaic cells could enhance their efficiency by improving charge transport properties .
2. Photonic Devices
The compound's unique optical properties allow it to be used in photonic devices, where it can facilitate light manipulation for applications such as sensors and lasers. Research into its nonlinear optical properties suggests that it could be utilized in advanced optical materials .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
2-Amino-4,6-dimethoxypyrimidine () lacks the carboxamide moiety, limiting hydrogen-bonding interactions compared to the target compound .
Substituent Effects: Dimethylamino vs. Piperazinyl (Dasatinib): The dimethylamino group in the target compound is a stronger electron donor than Dasatinib’s piperazinyl group, which includes a hydroxyethyl chain enhancing water solubility. This difference may influence pharmacokinetics and target affinity . Thiophene vs. Methoxy vs. Methyl Groups (): Methoxy groups in simpler pyrimidines are electron-withdrawing, contrasting with the electron-donating methyl and dimethylamino groups in the target compound, affecting reactivity and solubility .
Bioactivity Considerations: Dasatinib’s antineoplastic activity is linked to its inhibition of tyrosine kinases, facilitated by the thiazole carboxamide and piperazinyl groups. The target compound’s thiophene carboxamide and dimethylamino groups may target similar pathways, but experimental validation is absent . Dihydropyrimidine derivatives () with cyano substituents exhibit electrophilic character, unlike the target compound’s nucleophilic dimethylamino group, suggesting divergent reactivity and bioactivity .
Methodological Considerations
Crystallographic tools like SHELXL () and WinGX () are critical for resolving structural details of such compounds, including bond lengths and angles. However, the evidence provided lacks explicit data on the target compound’s crystal structure, necessitating further studies .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes various research findings and data regarding its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a dimethylamino group and a thiophene moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity by allowing it to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Proliferation Studies : In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-468) demonstrated significant antiproliferative effects. Compounds derived from similar structures showed IC50 values ranging from 1.72 μg/mL to higher concentrations depending on the structural modifications .
- Mechanism of Action : Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I (TOPO I), which is crucial for DNA replication . This interaction indicates a potential mechanism through which the compound exerts its cytotoxic effects.
- Case Studies : A study involving a series of derivatives indicated that specific modifications to the thiophene and pyrimidine rings could enhance cytotoxicity against various cancer cell lines, emphasizing the importance of structural optimization in drug design .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:
- Broad-Spectrum Efficacy : Compounds related to this structure have shown effectiveness against a range of bacterial strains, with some derivatives outperforming standard antibiotics in terms of inhibition zones in agar diffusion tests .
- Mechanistic Insights : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation .
Data Summary
Q & A
Basic: What are the optimal synthetic routes for N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted pyrimidine amines. For example, a two-step procedure may include:
Activation of the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen.
Nucleophilic substitution with 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine under reflux in acetonitrile.
Key optimizations include controlling reaction temperature (e.g., 80–100°C for 6–12 hours) and using chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) to isolate the product. Yield improvements are achieved by optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and employing moisture-sensitive conditions to prevent hydrolysis .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR : Assign peaks using chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrimidine methyl groups at δ 2.3–2.6 ppm). Integration ratios confirm substituent positions.
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z ~332.1) and isotopic patterns.
- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending.
Cross-referencing with analogous compounds (e.g., ’s thiophene-carboxamide derivatives) ensures accurate structural assignment .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) refines bond lengths, angles, and torsional parameters. For example:
- Dihedral angles between pyrimidine and thiophene rings (e.g., 8.5–13.5°) indicate planarity or distortion .
- Hydrogen-bonding networks (e.g., N-H···O/S interactions) are mapped using ORTEP-3 ( ) to analyze supramolecular packing.
Discrepancies in predicted vs. observed geometries (e.g., C-S bond lengths) are resolved via iterative refinement cycles and validation with WinGX ( ) .
Advanced: What strategies are used to investigate the compound’s reaction mechanisms in biological systems?
Methodological Answer:
- Kinetic Studies : Monitor amide hydrolysis under physiological pH (7.4) using HPLC to track degradation products.
- Isotopic Labeling : Introduce 13C/15N isotopes at the amide group to trace metabolic pathways via mass spectrometry.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states for nucleophilic attacks on the pyrimidine ring .
Advanced: How can in silico methods predict this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or cytochrome P450 enzymes).
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5), permeability (TPSA ~75 Ų), and CYP inhibition risks.
- Pharmacophore Mapping : Align with known bioactive pyrimidine-thiophene hybrids (e.g., ’s antitumor analogs) to identify key interaction motifs .
Data Contradiction: How to resolve discrepancies in reported crystallographic parameters vs. computational models?
Methodological Answer:
- Validation Metrics : Compare R-factors (<5% for high-resolution data) and residual density maps to identify outliers.
- Force Field Adjustments : In molecular dynamics (MD) simulations, modify partial charges or torsional potentials to align with experimental bond angles (e.g., C-N-C angles in pyrimidine).
- Multi-Software Cross-Check : Refine data using both SHELXL and PHENIX to assess model robustness .
Advanced: What computational approaches model the compound’s electronic structure for catalytic applications?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict redox activity.
- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from dimethylamino to pyrimidine ring).
- TD-DFT : Simulate UV-Vis spectra (λmax ~280 nm) to correlate with experimental absorbance .
Basic: How does the dimethylamino group influence the compound’s reactivity in substitution reactions?
Methodological Answer:
The dimethylamino group acts as a π-donor , activating the pyrimidine ring toward electrophilic substitution. For example:
- Nitration : Directed by the amino group, yielding nitro derivatives at the 4-position.
- Methylation : Quaternization of the amino group alters solubility and bioavailability.
Reactivity is monitored via 1H NMR shifts (e.g., upfield shifts after methylation) .
Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze by LC-MS for hydrolysis/oxidation products.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability).
- Light Exposure Tests : Use ICH Q1B guidelines to evaluate photodegradation in UV/visible light .
Advanced: How do comparative studies with structural analogs inform SAR for this compound?
Methodological Answer:
- Substituent Scanning : Replace the thiophene with furan or phenyl groups to assess bioactivity changes (e.g., ’s furan-carboxamide analog).
- Methylation Effects : Compare 4,6-dimethylpyrimidine vs. unsubstituted pyrimidine in binding assays.
- Free-Wilson Analysis : Quantify contributions of individual substituents to potency using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
